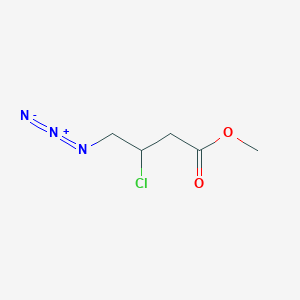
Methyl 4-azido-3-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-azido-3-chlorobutanoate: is an organic compound with the molecular formula C5H8ClN3O2 It is a member of the azido compounds, which are known for their high reactivity due to the presence of the azide group (-N3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-azido-3-chlorobutanoate can be synthesized through a multi-step process involving the introduction of the azide group into a chlorinated butanoate precursor. One common method involves the reaction of methyl 4-chlorobutanoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-azido-3-chlorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-azido-3-chlorobutanoate is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules .
Biology: In biological research, this compound can be used to introduce azide groups into biomolecules, which can then be used in bioorthogonal chemistry for labeling and tracking purposes .
Medicine: The compound’s ability to form triazoles through cycloaddition reactions makes it valuable in medicinal chemistry for the development of pharmaceuticals and drug delivery systems .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other materials with unique properties .
Wirkmechanismus
The mechanism of action of methyl 4-azido-3-chlorobutanoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The azide group can also be reduced to an amine, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chlorobutanoate: Lacks the azide group and therefore has different reactivity and applications.
Ethyl 4-azido-3-chlorobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 4-azidobutanoate: Similar structure but without the chlorine atom, which can influence its chemical behavior.
Uniqueness: Methyl 4-azido-3-chlorobutanoate is unique due to the presence of both the azide and chlorine groups, which provide it with a combination of reactivity and versatility in chemical synthesis. The azide group allows for cycloaddition and reduction reactions, while the chlorine atom can participate in substitution reactions, making this compound a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
185043-85-0 |
|---|---|
Molekularformel |
C5H8ClN3O2 |
Molekulargewicht |
177.59 g/mol |
IUPAC-Name |
methyl 4-azido-3-chlorobutanoate |
InChI |
InChI=1S/C5H8ClN3O2/c1-11-5(10)2-4(6)3-8-9-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
UNUQVRMSELCKMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CN=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


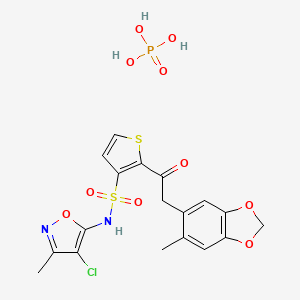



![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)

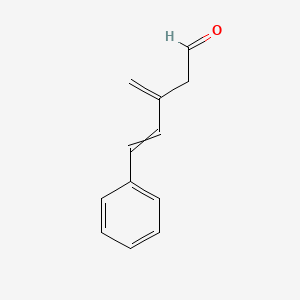
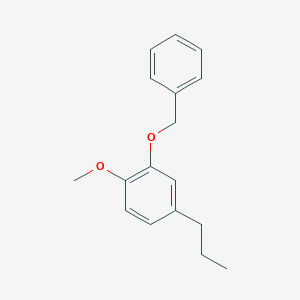



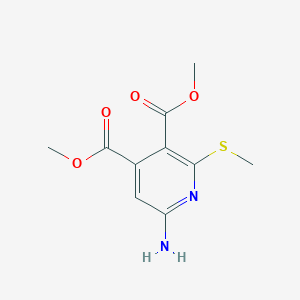

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
